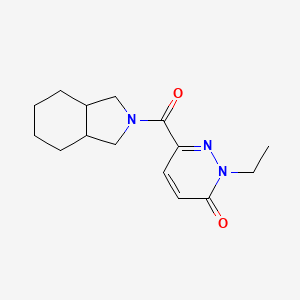
1-(2-Pyridylmethyl)-2-(2-pyridyl)-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Pyridylmethyl)-2-(2-pyridyl)-1H-imidazole is a chemical compound with the molecular formula C14H12N4. It is also known as PAMI, and it has been studied for its potential use in various scientific research applications.
Mechanism of Action
The mechanism of action of 1-(2-Pyridylmethyl)-2-(2-pyridyl)-1H-imidazole is not fully understood. However, it has been suggested that the compound acts by inhibiting the activity of certain enzymes involved in the regulation of cell growth and proliferation. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, and it has also been shown to reduce inflammation in animal models. Additionally, it has been shown to exhibit anti-viral properties, and it has been studied for its potential use in the treatment of viral infections.
Advantages and Limitations for Lab Experiments
1-(2-Pyridylmethyl)-2-(2-pyridyl)-1H-imidazole has several advantages for use in lab experiments. It is a relatively stable compound, and it can be easily synthesized in the lab. It is also relatively inexpensive compared to other compounds used in scientific research. However, there are also some limitations to its use. It has low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are several future directions for the study of 1-(2-Pyridylmethyl)-2-(2-pyridyl)-1H-imidazole. One area of research is the development of new synthesis methods to improve the yield and purity of the compound. Another area of research is the study of its mechanism of action, which could lead to the development of new therapeutic agents for the treatment of cancer and other diseases. Additionally, the compound could be further studied for its potential use as a fluorescent probe for detecting metal ions in biological systems.
Synthesis Methods
The synthesis method of 1-(2-Pyridylmethyl)-2-(2-pyridyl)-1H-imidazole involves the reaction between 2-pyridylmethylamine and 2-pyridylcarboxaldehyde in the presence of a suitable solvent and a catalyst. The reaction yields a yellow crystalline solid, which can be purified by recrystallization. The yield of the compound varies depending on the reaction conditions.
Scientific Research Applications
1-(2-Pyridylmethyl)-2-(2-pyridyl)-1H-imidazole has been studied for its potential use in various scientific research applications. It has been shown to exhibit anti-cancer, anti-inflammatory, and anti-viral properties. It has also been studied for its potential use as a fluorescent probe for detecting metal ions in biological systems.
Properties
IUPAC Name |
2-[(2-pyridin-2-ylimidazol-1-yl)methyl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4/c1-3-7-15-12(5-1)11-18-10-9-17-14(18)13-6-2-4-8-16-13/h1-10H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLDYEYADDBDBDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CN2C=CN=C2C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[2-(1-Thia-4-azaspiro[5.5]undecan-4-yl)ethyl]pyrrolidine-2,5-dione](/img/structure/B7584112.png)
![4-(2-Methylsulfonylethyl)-1-thia-4-azaspiro[5.5]undecane](/img/structure/B7584116.png)
![N-[1-(3-chlorophenyl)pyrrolidin-3-yl]-2-methylpropanamide](/img/structure/B7584121.png)

![N-(5,6-dimethylpyridazin-3-yl)bicyclo[4.1.0]heptane-7-carboxamide](/img/structure/B7584138.png)

![2-(Cyclohexen-1-yl)-1-(2,3-dihydropyrido[4,3-b][1,4]oxazin-4-yl)ethanone](/img/structure/B7584151.png)
![2-[(2-Methyl-1,3-thiazol-4-yl)methyl]-7-thia-2-azaspiro[4.4]nonane-1,3-dione](/img/structure/B7584156.png)
![N-[(2,6-dimethylphenyl)methyl]-N-methyl-1,1-dioxothian-4-amine](/img/structure/B7584159.png)




![1-[2-(1,2,4-Triazol-1-yl)ethyl]-2,3,4,5-tetrahydro-1-benzazepine](/img/structure/B7584205.png)
